(R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its tetrahydronaphthalene core, which is substituted with methoxy groups at the 6 and 7 positions and an amine group at the 1 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6,7-dimethoxy-1-tetralone.
Reduction: The ketone group of 6,7-dimethoxy-1-tetralone is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine through a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Salt Formation: Finally, the ®-amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo further reduction to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Acylation: The amine group can be acylated to form amides using acylating agents like acetic anhydride or benzoyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, lithium diisopropylamide
Acylation: Acetic anhydride, benzoyl chloride
Major Products
Oxidation: Imines, nitriles
Reduction: Amine derivatives
Substitution: Substituted tetrahydronaphthalenes
Acylation: Amides
Scientific Research Applications
®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies investigating the structure-activity relationships of amine-containing compounds.
Industrial Applications: The compound is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in drug development .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chiral center and hydrochloride salt form.
6,7-Dimethoxy-1-tetralone: Precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydronaphthalene core but differs in substitution pattern.
Uniqueness
®-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-chiral or non-salt counterparts .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
DYZOFLWNJVIOHA-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CCCC2=C1)N)OC |
Canonical SMILES |
COC1=C(C=C2C(CCCC2=C1)N)OC |
Origin of Product |
United States |
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